

3-Iodoquinoline: A Comprehensive Technical Guide for Advanced Synthesis and Application

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Compound of Interest

Compound Name: **3-Iodoquinoline**

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Introduction: The Strategic Importance of 3-Iodoquinoline in Modern Chemistry

Within the vast landscape of heterocyclic chemistry, the quinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds and functional materials.^{[1][2]} Among its many derivatives, **3-iodoquinoline** has emerged as a particularly strategic and versatile building block for researchers, scientists, and professionals in drug development. Its significance lies in the unique reactivity imparted by the iodine atom at the 3-position. This halogen serves as an exceptionally effective synthetic handle for the introduction of diverse molecular fragments through a variety of powerful cross-coupling reactions.

The carbon-iodine bond at an sp^2 center, such as the C3 position of the quinoline ring, is weaker and more readily activated than its bromo- and chloro-analogues. This heightened reactivity allows for milder reaction conditions, broader substrate scope, and often higher yields in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions.^[3] Consequently, **3-iodoquinoline** is not merely a chemical intermediate but a gateway to novel molecular architectures with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.^{[4][5]}

This in-depth technical guide provides a comprehensive exploration of the core chemical properties of **3-iodoquinoline**. It is designed to equip researchers with both the foundational knowledge and the practical, field-proven insights necessary to effectively utilize this powerful

reagent in their synthetic endeavors. We will delve into its synthesis, elucidate its reactivity through detailed protocols for key transformations, and provide a thorough analysis of its structural and safety characteristics.

Physicochemical and Safety Profile

A thorough understanding of a reagent's physical properties and safety hazards is a prerequisite for its effective and safe use in a laboratory setting.

Core Properties

3-Iodoquinoline is a solid at room temperature with the following key physical and chemical identifiers:

Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ IN	[6]
Molecular Weight	255.05 g/mol	[6]
CAS Number	79476-07-6	[6]
Appearance	Solid	[7]
Melting Point	61.5-62.5 °C	
Boiling Point	105-107 °C (at 0.25 Torr)	
IUPAC Name	3-iodoquinoline	[6]
SMILES	<chem>C1=CC=C2C(=C1)C=C(C=N2)I</chem>	[6]
InChIKey	NDQXBRCPYKGVED-UHFFFAOYSA-N	[6]

Solubility Profile

Based on its structure and general behavior of similar heterocyclic compounds, **3-iodoquinoline** exhibits solubility in a range of common organic solvents. Precise quantitative data is sparse, but a qualitative assessment suggests good solubility in chlorinated solvents

(dichloromethane, chloroform), ethers (diethyl ether, THF, 1,4-dioxane), and aromatic hydrocarbons (toluene). It is expected to have poor solubility in water and non-polar aliphatic hydrocarbons like hexane. This profile makes it amenable to a wide variety of reaction conditions and purification techniques such as recrystallization and column chromatography.

Safety and Handling

3-Iodoquinoline is classified as harmful and requires careful handling in a laboratory setting. All operations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

GHS Hazard Statements:[8]

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Precautionary Measures:[9][10]

- Prevention: Avoid breathing dust, fumes, or vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.
- Response: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. If on skin, wash with plenty of water. If swallowed, call a poison center or doctor if you feel unwell.
- Storage: Store in a well-ventilated place. Keep container tightly closed.

- Disposal: Dispose of contents/container to an approved waste disposal plant.

Synthesis of 3-Iodoquinoline: Pathways to a Key Intermediate

The preparation of **3-iodoquinoline** can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two of the most reliable and commonly employed methods are detailed below: copper-catalyzed halogen exchange and the Sandmeyer reaction.

Method 1: Copper-Catalyzed Halogen Exchange (Aromatic Finkelstein Reaction)

This is arguably the most direct and efficient method for the large-scale synthesis of **3-iodoquinoline**, starting from the more readily available and less expensive 3-bromoquinoline. The reaction is a variant of the Finkelstein reaction, adapted for aromatic systems, and is driven by the precipitation of the resulting sodium bromide in the organic solvent.

Causality and Rationale: The success of this transformation hinges on the use of a copper(I) catalyst in conjunction with a diamine ligand.^{[11][12]} Copper(I) iodide is the catalyst of choice, and its role is to facilitate the halogen exchange via an oxidative addition-reductive elimination pathway. The diamine ligand, such as N,N'-dimethylethylenediamine, coordinates to the copper center, increasing its solubility and catalytic activity.^[12] 1,4-Dioxane is an excellent solvent for this reaction as it effectively dissolves the organic components while allowing for the precipitation of the inorganic salt byproduct, thus driving the reaction equilibrium towards the product.

Caption: Workflow for the synthesis of **3-iodoquinoline** via copper-catalyzed halogen exchange.

Detailed Experimental Protocol:

- **Reaction Setup:** To an oven-dried sealable reaction tube equipped with a magnetic stir bar, add 3-bromoquinoline (e.g., 1.04 g, 5.0 mmol, 1.0 equiv), sodium iodide (1.50 g, 10.0 mmol, 2.0 equiv), and copper(I) iodide (95 mg, 0.5 mmol, 0.1 equiv).

- **Inert Atmosphere:** Seal the tube with a rubber septum, and then evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
- **Reagent Addition:** Through the septum, add anhydrous 1,4-dioxane (5 mL) followed by N,N'-dimethylethylenediamine (0.11 mL, 1.0 mmol, 0.2 equiv) via syringe.
- **Reaction:** Replace the septum with a PTFE screw cap, ensuring a tight seal. Place the reaction tube in a preheated oil bath at 110 °C and stir vigorously for 22-24 hours.
- **Work-up:** After cooling to room temperature, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride (30 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 25 mL).
- **Purification:** Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na_2SO_4), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.
- **Recrystallization:** Purify the crude brown residue by recrystallization from a hexane/ethyl acetate mixture to afford **3-iodoquinoline** as a crystalline solid.

Method 2: Sandmeyer Reaction from 3-Aminoquinoline

The Sandmeyer reaction provides a classic and effective alternative for synthesizing **3-iodoquinoline**, particularly when 3-aminoquinoline is the available starting material. This two-step process first involves the conversion of the amino group to a diazonium salt, which is then displaced by iodide.

Causality and Rationale: The diazotization step requires cold, acidic conditions (typically 0-5 °C) to form the unstable diazonium salt.^[13] Sodium nitrite is the standard diazotizing agent, and a strong acid like hydrochloric acid is used to generate the necessary nitrous acid in situ. The subsequent displacement of the diazonium group with iodide is achieved by adding a solution of potassium iodide. Unlike other Sandmeyer reactions that often require a copper catalyst, the iodination is typically facile and does not require catalysis.^[14] The reaction is driven by the irreversible loss of nitrogen gas.

Detailed Experimental Protocol:

- **Diazotization:**

- In a flask, suspend 3-aminoquinoline (e.g., 1.44 g, 10.0 mmol, 1.0 equiv) in a mixture of water (10 mL) and concentrated hydrochloric acid (5 mL).
- Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11.0 mmol, 1.1 equiv in 5 mL of water) dropwise, ensuring the temperature remains below 5 °C.
- Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

- **Iodide Displacement:**

- In a separate beaker, dissolve potassium iodide (2.49 g, 15.0 mmol, 1.5 equiv) in water (10 mL) and cool it in an ice bath.
- Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution. Effervescence (evolution of N₂ gas) will be observed.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

- **Work-up and Purification:**

- Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
- Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
- Combine the organic layers, wash with a 10% sodium thiosulfate solution (to remove any residual iodine), followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield pure **3-iodoquinoline**.

The Synthetic Utility of 3-Iodoquinoline: A Hub for Cross-Coupling Chemistry

The C3-iodine bond is the key to the synthetic power of **3-iodoquinoline**, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of substituted quinolines.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl structures. With **3-iodoquinoline**, this reaction proceeds under relatively mild conditions to yield 3-arylquinolines.

Causality and Rationale: The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.^[15] The high reactivity of the C-I bond facilitates the initial oxidative addition to the Pd(0) catalyst, often allowing for lower catalyst loadings and temperatures compared to analogous bromo or chloro substrates.^[3] The choice of catalyst, ligand, and base is crucial. A catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand is common.^{[9][16]} The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.^[17]

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of **3-iodoquinoline**.

Detailed Experimental Protocol (Example with Phenylboronic Acid):

- **Reaction Setup:** In a Schlenk flask, combine **3-iodoquinoline** (255 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv).
- **Catalyst Addition:** Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol, 3 mol%).
- **Inert Atmosphere:** Seal the flask, then evacuate and backfill with argon three times.

- Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
- Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours, monitoring progress by TLC.
- Work-up: After cooling, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate. Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield 3-phenylquinoline.

Sonogashira Coupling: Accessing Alkynylated Quinolines

The Sonogashira coupling enables the direct linkage of a terminal alkyne to the 3-position of the quinoline ring, a valuable transformation for creating rigid molecular scaffolds.

Causality and Rationale: This reaction uniquely employs a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI).^[14] The palladium catalyst activates the **3-iodoquinoline** via oxidative addition. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the product and regenerate the $\text{Pd}(0)$ catalyst. An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential both as a base and often as the solvent.^[18]

Detailed Experimental Protocol (Example with Phenylacetylene):

- **Reaction Setup:** To a dry Schlenk flask under an argon atmosphere, add **3-iodoquinoline** (255 mg, 1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride [$\text{PdCl}_2(\text{PPh}_3)_2$] (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (8 mg, 0.04 mmol, 4 mol%).
- **Solvent and Reagent Addition:** Add anhydrous, degassed triethylamine (5 mL). Stir for a few minutes, then add phenylacetylene (0.13 mL, 1.2 mmol, 1.2 equiv) via syringe.
- **Reaction:** Stir the reaction mixture at room temperature for 6-18 hours. The progress can be monitored by TLC. For less reactive alkynes, gentle heating (40-60 °C) may be required.

- Work-up: Upon completion, remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 20 mL) and then brine (20 mL).
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford 3-(phenylethynyl)quinoline.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the synthesis of 3-aminoquinoline derivatives from **3-iodoquinoline**.^{[8][19]}

Causality and Rationale: This reaction relies on a palladium catalyst paired with a sterically bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, SPhos).^{[7][8]} These specialized ligands are critical; they facilitate both the initial oxidative addition of the aryl iodide to the Pd(0) center and the final, often rate-limiting, reductive elimination step that forms the C-N bond.^[10] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine, allowing it to coordinate to the palladium center.^[20]

Caption: Catalytic cycle for the Buchwald-Hartwig amination of **3-iodoquinoline**.

Detailed Experimental Protocol (Example with Morpholine):

- **Reaction Setup:** To an oven-dried Schlenk tube, add palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (4.5 mg, 0.02 mmol, 2 mol%) and a suitable phosphine ligand like SPhos (16.4 mg, 0.04 mmol, 4 mol%).
- **Inert Atmosphere:** Seal the tube, evacuate, and backfill with argon three times.
- **Reagent Addition:** Under a positive pressure of argon, add sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv) and **3-iodoquinoline** (255 mg, 1.0 mmol, 1.0 equiv).
- **Solvent and Amine:** Add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (0.10 mL, 1.1 mmol, 1.1 equiv).

- Reaction: Seal the tube tightly and heat in a preheated oil bath at 100 °C for 8-24 hours, monitoring by LC-MS or TLC.
- Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
- Purification: Wash the filtrate with water and brine, dry over anhydrous Na_2SO_4 , and concentrate. Purify the crude product by flash column chromatography to obtain 3-morpholinoquinoline.

Spectroscopic Characterization

Accurate structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the characterization of **3-iodoquinoline** and its derivatives.

^1H and ^{13}C NMR Analysis

The NMR spectra of **3-iodoquinoline** are distinct and allow for unambiguous identification. The proton and carbon atoms are numbered according to standard IUPAC nomenclature for the quinoline ring system.

^1H NMR (400 MHz, CDCl_3): The spectrum is characterized by signals in the aromatic region (δ 7.5-9.1 ppm).

- H2 & H4: These protons appear as distinct doublets at the most downfield positions due to the deshielding effect of the adjacent nitrogen atom. H2 is typically found around δ 9.04 ppm and H4 around δ 8.55 ppm.
- H5, H6, H7, H8: These protons on the benzene ring appear as a more complex set of multiplets between δ 7.5 and 8.1 ppm. Specific assignments often require 2D NMR techniques, but generally, H8 and H5 appear as doublets or doublet of doublets due to coupling with their respective neighbors.

^{13}C NMR (101 MHz, CDCl_3): The carbon spectrum shows nine distinct signals.

- C3: The most characteristic signal is for the carbon bearing the iodine atom (C3). Due to the heavy atom effect of iodine, this signal is shifted significantly upfield and appears around δ

90.0 ppm.

- Aromatic Carbons: The remaining eight carbons appear in the typical aromatic region (δ 126-156 ppm). The quaternary carbons (C4a, C8a) can be identified by their lack of signal in a DEPT-135 experiment.

^1H NMR (CDCl_3)	^{13}C NMR (CDCl_3)
δ 9.04 (d, J = 1.8 Hz, 1H, H-2)	δ 155.6 (C-2)
δ 8.55 (m, 1H, H-4)	δ 146.3 (C-8a)
δ 8.07 (m, 1H, H-8)	δ 143.7 (C-4)
δ 7.73 (m, 2H, H-5, H-7)	δ 130.0 (CH)
δ 7.57 (m, 1H, H-6)	δ 129.5 (CH)
δ 127.4 (CH)	
δ 126.8 (C-4a)	
δ 89.8 (C-3)	

(Note: Exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency. The data presented is representative.)

Conclusion and Outlook

3-Iodoquinoline is a high-value, versatile intermediate that serves as a cornerstone for the synthesis of complex quinoline-based molecules. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, provides a reliable and efficient platform for molecular diversification. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full synthetic potential of this important building block. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, especially in the field of drug discovery for targets like protein kinases, the strategic application of **3-iodoquinoline** is set to play an increasingly vital role in advancing chemical and biomedical sciences.

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